molecular formula C15H20O4 B1207042 Vulgarin CAS No. 3162-56-9

Vulgarin

Cat. No. B1207042
CAS RN: 3162-56-9
M. Wt: 264.32 g/mol
InChI Key: NGPDZEACIWDCKX-WUDKWMPASA-N
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Description

Vulgarin is a sesquiterpene lactone, a class of naturally occurring organic compounds mostly found in plants. The compound has been studied for its synthesis, molecular structure, chemical reactions, properties, and potential applications in various fields.

Synthesis Analysis

The synthesis of vulgarin has been described through the chemical transformation of α-Santonin into vulgarin, C4-epivulgarin, and arglanine. The process involves an efficient conversion using the Meerwein-Ponndorf reaction, allylic rearrangement, and Collins oxidation, among other steps to achieve the synthesis of vulgarin and its derivatives (Ando, Akahane, & Takase, 1978). An improved synthesis method has also been reported, highlighting the epoxidation of 1-oxo-5αH,6β,11βH-eudesm-3-en-6,13-olide and subsequent treatments to yield vulgarin efficiently (Ando, Tajima, & Takase, 1979).

Molecular Structure Analysis

Vulgarin's molecular structure includes a distinctive sesquiterpene lactone framework, characterized by a lactone ring derived from sesquiterpene. The compound's structure has been elucidated through spectroscopic methods, including NMR and X-ray crystallography, providing insights into its three-dimensional conformation and functional groups (Abegaz et al., 1986).

Chemical Reactions and Properties

Vulgarin undergoes various chemical reactions, including epoxidation and acetalization, which have been crucial in its synthesis process. The compound exhibits stereoselective reactions, highlighting its potential in organic synthesis and chemical studies (Ando, Akahane, & Takase, 1978).

Physical Properties Analysis

While specific studies on the physical properties of vulgarin such as melting point, solubility, and crystalline structure are limited in the current literature, these properties are generally inferred from its molecular structure and sesquiterpene lactone class.

Chemical Properties Analysis

Vulgarin's chemical properties, including reactivity and stability, have been explored through its synthetic pathways and reactions with other chemical entities. Its sesquiterpene lactone core contributes to its biological activity, including potential cytotoxic activities against various cancer cell lines, as highlighted in studies on vulgarin derivatives (Sary, Khedr, & Orabi, 2023).

Scientific Research Applications

Hepatoprotective Potentials

Vulgarin, a compound found in Marrubium vulgare L., has been studied for its hepatoprotective properties. In silico methods revealed that Vulgarin exhibits significant antihepatotoxic activity by reducing elevated levels of serum enzymes like SGOT, SGPT, and ALP, while increasing total protein levels. These biochemical changes were supported by histopathological examinations of liver sections, indicating Vulgarin's potential as a lead compound for drug discovery targeting hepatotoxicity (Verma, Masoodi, & Ahmed, 2012).

Antidiabetic Effectiveness

A study assessed the impact of Vulgarin on the antidiabetic potential of glibenclamide in streptozotocin-induced diabetic rats. It found that the combination of Vulgarin and glibenclamide led to greater glycemic improvement compared to glibenclamide monotherapy. This was evident through improved fasting blood glucose levels, insulin, glycated hemoglobin, and lipid profiles. The study concluded that Vulgarin enhances the antidiabetic effectiveness of glibenclamide, potentially through antioxidant effects and modulation of PEPCK and G6Pase gene expression in the liver (Althurwi et al., 2022).

Biochar and Heavy Metal-Tolerant Bacteria in Agriculture

Research on Hordeum vulgare L. (spring barley) grown in polluted soil showed that the combined application of wood biochar and heavy metal-tolerant bacteria significantly improved morpho-physiological and anatomical parameters of the plant. This combination increased shoot and root lengths, enhanced photosystem II efficiency, and improved transpiration rate, bringing the plant parameters closer to control levels. This study suggests that using biochar in conjunction with metal-tolerant bacteria is an effective soil remediation strategy, beneficial for agricultural crops like Hordeum vulgare L. (Rajput et al., 2020).

properties

IUPAC Name

(3S,3aS,5aR,9R,9aS,9bS)-9-hydroxy-3,5a,9-trimethyl-3,3a,4,5,9a,9b-hexahydrobenzo[g][1]benzofuran-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O4/c1-8-9-4-6-14(2)10(16)5-7-15(3,18)12(14)11(9)19-13(8)17/h5,7-9,11-12,18H,4,6H2,1-3H3/t8-,9-,11-,12+,14-,15+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGPDZEACIWDCKX-WUDKWMPASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CCC3(C(C2OC1=O)C(C=CC3=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CC[C@@]3([C@@H]([C@H]2OC1=O)[C@](C=CC3=O)(C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30928884
Record name Vulgarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Vulgarin

CAS RN

3162-56-9
Record name (3S,3aS,5aR,9R,9aS,9bS)-3a,5,5a,9,9a,9b-Hexahydro-9-hydroxy-3,5a,9-trimethylnaphtho[1,2-b]furan-2,6(3H,4H)-dione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3162-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Judaicin (eudesmane naphthofuran)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003162569
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Vulgarin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30928884
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3162-56-9
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
565
Citations
M Ando, A Akahane, K Takase - Bulletin of the Chemical Society of …, 1978 - journal.csj.jp
… Since vulgarin available from a natural source is limited,") and no practical … of vulgarin and related compounds. In the present paper we wish to report the efficient syntheses of vulgarin (2…
Number of citations: 33 www.journal.csj.jp
TA Geissman, GA Ellestad - The Journal of Organic Chemistry, 1962 - ACS Publications
… Vulgarin forms an oxime and a 2,4-dinitrophenylhydrazone … was in accord with the view that vulgarin was terpenoid in nature. The … Hydrogenation of vulgarin in ethyl acetate with 10% …
Number of citations: 62 pubs.acs.org
HN Althurwi, GA Soliman, RF Abdel-Rahman… - International Journal of …, 2022 - mdpi.com
The current investigation assessed the effect of the eudesmanolid, Vulgarin (VGN), obtained from Artemisia judaica (A. judaica), on the antidiabetic potential of glibenclamide (GLB) …
Number of citations: 2 www.mdpi.com
AI Foudah, P Alam, MS Abdel-Kader - JPC-Journal of Planar …, 2018 - akjournals.com
… at 224 nm for both vulgarin and epivulgarin. The two … vulgarin and epivulgarin. Linear regression analysis revealed a good linear relationship between peak area and amount of vulgarin …
Number of citations: 5 akjournals.com
Y Amate, JL Bretón, A Garcia-Granados, A Martinez… - Tetrahedron, 1990 - Elsevier
… epi-6β-vulgarin, which was then converted to G8-vulgarin, a convenient starting material for biogenetical studies of pseudoguaianotides. A new 8β-hydroxyl derivative obtained from this …
Number of citations: 31 www.sciencedirect.com
HG Sary, MA Khedr, KY Orabi - Molecules, 2023 - mdpi.com
… The aim of this work is to develop a new vulgarin-derived scaffold that mimics NSAIDs in their COX… The hypothesis is to chemically modify vulgarin to obtain an opened conformation that …
Number of citations: 7 www.mdpi.com
MS Al-Said, SI Khalifa, FS El-Feraly, CD Hufford - Phytochemistry, 1989 - Elsevier
… of that compound readily yielded vulgarin. These two compounds, … This paper describes the synthesis of vulgarin and … Also vulgarin (1) was reported to be less polar than 2 upon TLC on …
Number of citations: 9 www.sciencedirect.com
B Abegaz, F Camps, J Coll, M Feliz, U Jacobsson… - Tetrahedron, 1986 - Elsevier
… ) were found to contain vulgarin. The 1 H and 13 C NMR spectra of vulgarin and 4-… Furthermore, the compounds barrelin and judaicin were proved to be identical with vulgarin. …
Number of citations: 17 www.sciencedirect.com
RA ElGamal, AA Galala, MS Abdel-Kader, FA Badria… - Molecules, 2023 - mdpi.com
… reinvestigating the biotransformation of vulgarin for the production of metabolites with enhanced anti-inflammatory activity and to study the metabolism of vulgarin by liver enzymes when …
Number of citations: 2 www.mdpi.com
M Ando, K Tajima, K Takase - Bulletin of the Chemical Society of …, 1979 - journal.csj.jp
An improved synthesis of vulgarin is described. Epoxidation of 1-oxo-5αH,6β,11βH-eudesm-3-en-6,13-olide and successive treatment of the resulting epoxide with silica gel gave …
Number of citations: 13 www.journal.csj.jp

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